(3-Fluoro-4-nitrophenyl)methanamine hydrochloride
Overview
Description
“(3-Fluoro-4-nitrophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 199486-37-8 . It is used extensively in scientific research due to its versatile nature, contributing to advancements in fields like medicine and materials science.
Molecular Structure Analysis
The IUPAC Name for this compound is (3-fluoro-4-nitrophenyl)methanamine hydrochloride . The InChI Code is 1S/C7H7FN2O2.ClH/c8-6-3-5(4-9)1-2-7(6)10(11)12;/h1-3H,4,9H2;1H .Physical And Chemical Properties Analysis
The molecular weight of “(3-Fluoro-4-nitrophenyl)methanamine hydrochloride” is 206.6 . It is a powder at room temperature .Scientific Research Applications
Development of Novel Compounds
A study by Reddy et al. (2015) involved the synthesis of new phosphoramidate derivatives, including compounds with a structure similar to (3-Fluoro-4-nitrophenyl)methanamine, which exhibited potent antimicrobial and antioxidant activities. This suggests the potential application of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride in developing new antimicrobial and antioxidant agents (Reddy, Rao, Sudhamani, Kumari, & Raju, 2015).
Synthesis of Complex Molecules
In another study, an improved synthesis process for retigabine, an anticonvulsant drug, was reported, which includes a step involving a compound structurally related to (3-Fluoro-4-nitrophenyl)methanamine. This highlights the role of such compounds in the synthesis of complex pharmaceuticals (Wang We, 2014).
Materials Science and Polymer Research
Sabbaghian et al. (2015) described the preparation of novel poly(keto ether ether amide)s using a diamine precursor that bears resemblance to (3-Fluoro-4-nitrophenyl)methanamine. The resulting polymers exhibited high thermal stability and enhanced solubility, indicating the utility of such compounds in developing advanced polymeric materials (Sabbaghian, Mehdipour‐Ataei, Jalilian, Esfahanizadeh, Salehi, Khodabakhshi, & Jalalian, 2015).
Fluorescence and Chemosensor Applications
Research by Tolpygin et al. (2017) focused on synthesizing azomethines from o-nitrobenzaldehydes and anthracen-9-ylmethanamine, demonstrating chemosensor activity towards lanthanide cations and certain anions. This study suggests potential applications of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride in the development of fluorescent chemosensors for detecting specific metal ions and anions (Tolpygin, Tikhomirova, Revinskii, Bren', Dubonosov, & Bren, 2017).
Safety And Hazards
properties
IUPAC Name |
(3-fluoro-4-nitrophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2.ClH/c8-6-3-5(4-9)1-2-7(6)10(11)12;/h1-3H,4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGLMXSWLJVCIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-nitrophenyl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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